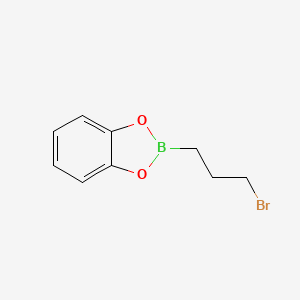
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- is a chemical compound with the molecular formula C9H10BBrO2 It is a derivative of benzodioxaborole, featuring a bromopropyl group attached to the boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- typically involves the reaction of benzodioxaborole with a bromopropylating agent. One common method includes the use of 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of propyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Amino or thiol derivatives of benzodioxaborole.
Oxidation: Boronic acids or esters.
Reduction: Propyl derivatives of benzodioxaborole.
Wissenschaftliche Forschungsanwendungen
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- involves its interaction with specific molecular targets. The bromopropyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1,3,2-benzodioxaborole
- 2-Chloro-1,3,2-benzodioxaborole
- 2-Propyl-1,3,2-benzodioxaborole
Uniqueness
The presence of the bromine atom allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
90084-34-7 |
|---|---|
Molekularformel |
C9H10BBrO2 |
Molekulargewicht |
240.89 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C9H10BBrO2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
CKEYUZCDEUQVBU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















